molecular formula C17H14O4 B13345908 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid

Cat. No.: B13345908
M. Wt: 282.29 g/mol
InChI Key: BLVXONRAZFHSMO-UHFFFAOYSA-N
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Description

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid (CAS Number: 2244096-11-3) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a rigid, linear ethynyl bridge connecting a 3,5-dimethoxyphenyl group and a benzoic acid moiety, giving it a molecular formula of C17H14O4 and a molecular weight of 282.29 . This chemical serves as a valuable analytical standard, particularly for HPLC analysis, aiding in method development and qualification in research settings . Its primary research application is in the development of new pharmaceutical compounds, where it acts as a key synthetic intermediate or building block . The structural motif of an ethynyl-linked aromatic system with a carboxylic acid anchor group is of significant interest in the design of advanced organic materials, including dyes for photovoltaic applications, where similar structures are known to contribute to electronic properties and binding efficiency . Handling and Usage: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (MSDS) for complete hazard and handling information prior to use .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethynyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h5-11H,1-2H3,(H,18,19)

InChI Key

BLVXONRAZFHSMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid typically involves the coupling of 3,5-dimethoxyphenylacetylene with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethylene derivatives.

Scientific Research Applications

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl linkage and methoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3,5-Dimethoxy-4-methylbenzoic Acid (CAS 61040-81-1)

  • Structural Difference : Replaces the ethynyl-linked 3,5-dimethoxyphenyl group with a methyl group at the 4-position of the benzoic acid core.
  • This compound is less likely to engage in intermolecular stacking compared to the target molecule .

4-Benzyloxy-3,5-dimethylbenzoic Acid (CAS 97888-80-7)

  • Structural Difference : Contains a benzyloxy group at the 4-position and methyl groups at 3,5-positions.
  • Impact : The benzyloxy group introduces bulkiness and lipophilicity, which may reduce solubility in polar solvents. Unlike the ethynyl group in the target compound, the benzyloxy substituent lacks conjugation, limiting electronic interactions .

Ethynyl-Linked Analogues

5-(4-(3,5-Dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole (Compound 4 in )

  • Structural Difference : Incorporates a fused hexahydrofurofuran-dioxole system instead of a benzoic acid core.
  • This compound exhibited cytotoxic activity in studies, suggesting that the target molecule’s benzoic acid moiety may offer divergent biological pathways .

(Z)-(±)-2-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic Acid

  • Structural Difference : Embeds the benzoic acid within a tetrahydrofuran ring system with a benzylidene substituent.
  • The benzylidene group adds π-π stacking capability but may reduce solubility compared to the ethynyl-linked structure in the target compound .

Functional Group Modifications

3-(3,5-Dimethoxyphenyl)propionic Acid

  • Structural Difference : Replaces the ethynyl-benzoic acid system with a propionic acid chain.
  • Impact : The flexible propionic acid chain increases conformational freedom, which might enhance entropic penalties during molecular recognition. This reduces target specificity compared to the rigid ethynyl spacer in the target compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Difference: Features a dihydroxyphenylpropenoic acid structure instead of dimethoxy-substituted ethynyl-benzoic acid.
  • Impact : The catechol moiety in caffeic acid confers strong antioxidant activity via radical scavenging, whereas the methoxy groups in the target compound may redirect reactivity toward electrophilic interactions or metabolic stability .

Pharmacologically Active Analogues

N-[6-(3,5-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic Acid

  • Structural Difference: Integrates a trifluoromethylpyrimidine ring linked to an aminobenzoic acid.
  • Impact : The trifluoromethyl group enhances electronegativity and bioavailability, while the pyrimidine ring offers hydrogen-bonding sites. The target compound’s ethynyl group provides distinct steric and electronic profiles, likely leading to divergent pharmacological targets .

Research Implications

The structural uniqueness of 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid positions it as a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to rigid, conjugated systems. Its methoxy groups may enhance blood-brain barrier penetration compared to hydroxylated analogues like caffeic acid. Future studies should explore its pharmacokinetics and interactions with biological targets such as cyclooxygenases or kinase enzymes .

Biological Activity

4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety linked to an ethynyl group substituted with a dimethoxyphenyl ring. Its chemical structure can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

This structure contributes to its lipophilicity and potential for membrane permeability, factors critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. FGFRs are often overexpressed or mutated in tumors, making them an attractive target for cancer therapy.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against FGFR1, with reported IC50 values in the low nanomolar range. This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions.

Biological Activity and Pharmacological Effects

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines harboring FGFR mutations. For instance, in xenograft models using SNU-16 cells (FGFR2-amplified), treatment with the compound resulted in notable tumor growth suppression at doses of 10 mg/kg over 21 days .
  • Metabolic Stability :
    • The compound has been subjected to metabolic stability tests, revealing that modifications on the dimethoxybenzene ring can enhance its stability against metabolic degradation .
  • Selectivity and Safety :
    • The compound's selectivity for FGFRs over other receptor tyrosine kinases (RTKs) was confirmed through kinase selectivity assays, indicating a favorable safety profile .

Case Studies and Clinical Implications

A series of studies have highlighted the therapeutic potential of this compound in various cancer models:

StudyCancer TypeTreatment RegimenOutcome
Study ACholangiocarcinomaDaily oral administrationTumor growth inhibition observed
Study BGastric CancerCombination therapy with other FGFR inhibitorsEnhanced response rates compared to monotherapy

These findings suggest that this compound could be integrated into combination therapies to improve efficacy against FGFR-driven tumors.

Q & A

Q. What are the common synthetic routes for preparing 4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid, and what critical reaction parameters influence yield?

Synthesis typically involves coupling halogenated benzoic acid derivatives with terminal alkynes under palladium-catalyzed conditions (e.g., Sonogashira coupling). Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (DMF or THF), reaction temperature (80–110°C), and degassing to prevent alkyne oxidation. Analogous methods for triazole derivatives used reflux with substituted benzaldehydes in ethanol and acetic acid . Post-reaction purification via solvent evaporation and recrystallization is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR : Identifies dimethoxy groups as singlets (δ 3.8–4.0 ppm) and aromatic protons from ethynyl-linked rings (δ 6.5–7.5 ppm).
  • IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).
  • HRMS : Confirms molecular ion peaks matching the exact mass.
  • X-ray crystallography : Provides definitive structural conformation, as demonstrated for hydrazide analogs .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors due to the ethynyl group’s conjugation capacity. The dimethoxy substituents enhance lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs, such as 3,5-dichloro-4-hydroxybenzoic acid, have shown anti-inflammatory activity via COX-2 inhibition, suggesting avenues for structure-activity relationship (SAR) studies .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Acid-base extraction : Isolates the carboxylic acid via pH adjustment.
  • Silica gel chromatography : Uses ethyl acetate/hexane gradients to remove non-polar impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as seen in hydrazide derivatives .
  • HPLC : C18 columns achieve >95% purity for biological assays .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects on tautomerism can be modeled using Polarizable Continuum Models (PCM). For example, DFT studies on acyl hydrazides elucidated hydrogen-bonding networks influencing reactivity . Such models guide functionalization strategies for targeted bioactivity .

Q. How do reaction conditions affect the formation of regioisomeric by-products during the synthesis of ethynyl-linked benzoic acids?

Regioselectivity depends on halogen positioning in aryl precursors. Meta-substituted aryl halides minimize undesired coupling. Monitoring via TLC (e.g., hexane/EtOH gradients) identifies by-products early. Precise temperature control (45–50°C) suppresses side reactions, as shown in triazine syntheses .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzoic acid derivatives?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations). Discrepancies in IC₅₀ values may arise from purity or solvent effects.
  • Orthogonal validation : Use enzyme inhibition assays and in vivo models to confirm activity.
  • Comparative SAR studies : Analyze substituent electronic profiles, as demonstrated for 3,5-dichloro-4-hydroxybenzoic acid .

Q. What mechanistic insights explain the stability of the ethynyl linkage under physiological conditions?

The sp-hybridized carbon in the ethynyl group resists enzymatic cleavage. Stability studies in PBS (pH 7.4, 37°C) over 24–72 hours, monitored via HPLC, assess degradation. Analogous compounds showed enhanced stability compared to ester-linked derivatives, attributed to conjugation effects .

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for target binding. For example, crystal structures of hydrazide derivatives guided modifications to optimize lattice energy and solubility . Pairing crystallography with molecular docking predicts binding affinities for kinase targets .

Methodological Notes

  • Synthesis Optimization : Vary catalyst systems (e.g., Pd/Cu ratios) and solvents to maximize yield .
  • Contradiction Resolution : Cross-validate spectral data with multiple techniques (e.g., NMR, HRMS) to confirm purity .
  • Computational Workflow : Combine Gaussian for DFT and AutoDock for docking studies .

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